molecular formula C11H13BrOS B13175703 3-(4-Bromo-3-methylphenyl)thiolan-3-ol

3-(4-Bromo-3-methylphenyl)thiolan-3-ol

Cat. No.: B13175703
M. Wt: 273.19 g/mol
InChI Key: JDIOYFIRQQCNBL-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)thiolan-3-ol is an organic compound with the molecular formula C₁₁H₁₃BrOS and a molecular weight of 273.19 g/mol . This compound is characterized by the presence of a thiolane ring substituted with a bromo and methyl group on the phenyl ring. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)thiolan-3-ol typically involves the reaction of 4-bromo-3-methylphenyl magnesium bromide with thiirane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)thiolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)thiolan-3-ol is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)thiolan-3-ol involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the thiolane ring can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-3-methylphenyl)thiolan-3-ol is unique due to the presence of both a bromo and methyl group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)thiolan-3-ol

InChI

InChI=1S/C11H13BrOS/c1-8-6-9(2-3-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3

InChI Key

JDIOYFIRQQCNBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCSC2)O)Br

Origin of Product

United States

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